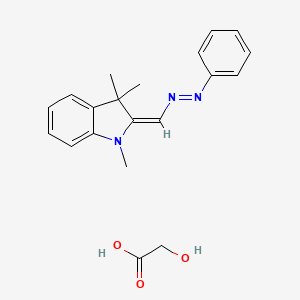
Indoline, 1,3,3-trimethyl-2-((phenylazo)methylene)-, glycolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indoline, 1,3,3-trimethyl-2-((phenylazo)methylene)-, glycolate is a complex organic compound known for its unique chemical structure and properties This compound is part of the indoline family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Indoline, 1,3,3-trimethyl-2-((phenylazo)methylene)-, glycolate typically involves the reaction of 1,3,3-trimethyl-2-methyleneindoline with phenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Indoline, 1,3,3-trimethyl-2-((phenylazo)methylene)-, glycolate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Indoline, 1,3,3-trimethyl-2-((phenylazo)methylene)-, glycolate has a wide range of applications in scientific research:
Chemistry: Used as a reactant in cycloaddition reactions and the synthesis of photochromic dyes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as photochromic polymers and dyes.
Wirkmechanismus
The mechanism of action of Indoline, 1,3,3-trimethyl-2-((phenylazo)methylene)-, glycolate involves its interaction with specific molecular targets and pathways. The phenylazo group can undergo reversible photoisomerization, which allows the compound to switch between different structural forms under light exposure. This property is particularly useful in the development of photoresponsive materials and sensors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,3-Trimethyl-2-methyleneindoline: Known for its use in cycloaddition reactions and the synthesis of photochromic dyes.
2-Methylene-1,3,3-trimethylindoline: Another compound with similar reactivity and applications in the synthesis of advanced materials.
Uniqueness
Indoline, 1,3,3-trimethyl-2-((phenylazo)methylene)-, glycolate stands out due to its unique combination of the indoline core, phenylazo group, and glycolate moiety
Eigenschaften
CAS-Nummer |
79313-78-3 |
|---|---|
Molekularformel |
C20H23N3O3 |
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
2-hydroxyacetic acid;phenyl-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]diazene |
InChI |
InChI=1S/C18H19N3.C2H4O3/c1-18(2)15-11-7-8-12-16(15)21(3)17(18)13-19-20-14-9-5-4-6-10-14;3-1-2(4)5/h4-13H,1-3H3;3H,1H2,(H,4,5)/b17-13+,20-19?; |
InChI-Schlüssel |
OTRAOTFWRWBUCS-FXHJVEJLSA-N |
Isomerische SMILES |
CC\1(C2=CC=CC=C2N(/C1=C/N=NC3=CC=CC=C3)C)C.C(C(=O)O)O |
Kanonische SMILES |
CC1(C2=CC=CC=C2N(C1=CN=NC3=CC=CC=C3)C)C.C(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



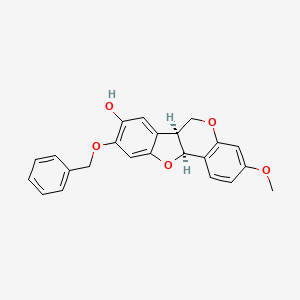

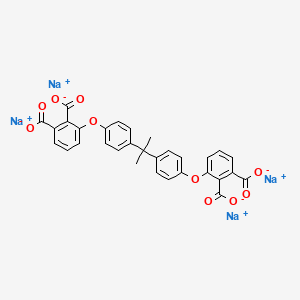
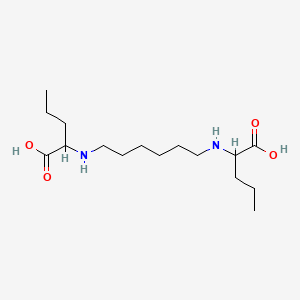



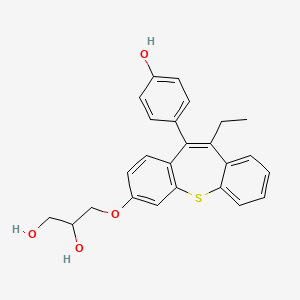



![N-(4-Chlorophenyl)-4-{2-[(3,4-dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-2,4-dioxobutanamide](/img/structure/B12786920.png)

